molecular formula C9H18O2 B8432788 3-Acetoxy-2,2-dimethylpentane

3-Acetoxy-2,2-dimethylpentane

Cat. No.: B8432788
M. Wt: 158.24 g/mol
InChI Key: OZVHACQHIBUHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetoxy-2,2-dimethylpentane is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2,2-dimethylpentan-3-yl acetate

InChI

InChI=1S/C9H18O2/c1-6-8(9(3,4)5)11-7(2)10/h8H,6H2,1-5H3

InChI Key

OZVHACQHIBUHOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)C)OC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A vial was charged with aminoalcohol 1 (0.0074 g, 0.026 mmol) prepared as in Example 1. To the vial was added 1.60 mL of a stock solution containing trimethylacetaldehyde (0.26 g), chlorobenzene internal standard (0.26 g), 1 M diethylzinc in hexane (6.0 mL), and toluene (3.0 mL). After 48 h, acetic anhydride (0.200 mL) was added. After an additional 72 h, a sample of the solution was analyzed by gas chromatography at 70° C. on a Cyclodex B stationary phase. The product 3-acetoxy-2,2-dimethylpentane was formed in 73% yield and 98% enantiomeric excess. The identity and yield of the product was established by comparison with an authentic sample prepared by treatment of racemic 2-methyl-3-pentanol with acetic anhydride.
Quantity
0.0074 g
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reactant
Reaction Step One
[Compound]
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stock solution
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1.6 mL
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reactant
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0.26 g
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reactant
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0 (± 1) mol
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reactant
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6 mL
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solvent
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3 mL
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solvent
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0 (± 1) mol
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solvent
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0.2 mL
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Synthesis routes and methods II

Procedure details

A vial was charged with aminoalcohol A (0.0061 g, 0.025 mmol) prepared as in Example 13. To the vial was added 1.63 mL of a stock solution containing trimetbylacetaldehyde (0.26 g), chlorobenzene internal standard (0.26 g), 1 M diethylzinc in hexane (6.0 mL), and toluene (3.0 mL). After 48 h acetic anhydride (0.200 mL) was added. After an additional 72 h a sample of the solution was analyzed by gas chromatography at 70° C. on a Cyclodex B stationary phase. The product 3-acetoxy-2,2-dimethylpentane was formed in 57% yield and 97% enantiomeric excess. The identity and yield of the product was established by comparison with an authentic sample prepared by treatment of racemic 2,2-dimethyl-3-pentanol with acetic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stock solution
Quantity
1.63 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
6 mL
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four

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